molecular formula C19H15NO4 B8017661 Methyl 2-(4-nitrophenyl)-2-(naphalen-2-yl)acetate

Methyl 2-(4-nitrophenyl)-2-(naphalen-2-yl)acetate

Cat. No.: B8017661
M. Wt: 321.3 g/mol
InChI Key: IABZYIGFODPPGH-UHFFFAOYSA-N
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Description

Methyl 2-(4-nitrophenyl)-2-(naphalen-2-yl)acetate is an organic compound that belongs to the class of esters Esters are commonly found in nature and are known for their pleasant fragrances

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-nitrophenyl)-2-(naphalen-2-yl)acetate typically involves esterification reactions. One common method is the reaction of 2-(4-nitrophenyl)-2-(naphalen-2-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques such as distillation or crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-nitrophenyl)-2-(naphalen-2-yl)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or alcohols

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

    Reduction: 2-(4-aminophenyl)-2-(naphalen-2-yl)acetate

    Substitution: Various substituted esters depending on the nucleophile used

    Hydrolysis: 2-(4-nitrophenyl)-2-(naphalen-2-yl)acetic acid and methanol

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or marker in biochemical assays.

    Medicine: Potential precursor for pharmaceutical compounds.

    Industry: Could be used in the manufacture of dyes, fragrances, or polymers.

Mechanism of Action

The mechanism of action of methyl 2-(4-nitrophenyl)-2-(naphalen-2-yl)acetate depends on its specific application. For instance, if used as a pharmaceutical precursor, its mechanism would involve the metabolic pathways that convert it into the active drug. The nitrophenyl and naphthyl groups may interact with specific molecular targets, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-nitrophenyl)-2-phenylacetate
  • Methyl 2-(4-nitrophenyl)-2-(naphthalen-1-yl)acetate
  • Methyl 2-(4-aminophenyl)-2-(naphalen-2-yl)acetate

Uniqueness

Methyl 2-(4-nitrophenyl)-2-(naphalen-2-yl)acetate is unique due to the presence of both a nitrophenyl group and a naphthyl group, which may confer distinct chemical and physical properties

Properties

IUPAC Name

methyl 2-naphthalen-2-yl-2-(4-nitrophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-24-19(21)18(14-8-10-17(11-9-14)20(22)23)16-7-6-13-4-2-3-5-15(13)12-16/h2-12,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABZYIGFODPPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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